molecular formula C26H19Cl2N5OS B15098557 (5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Cat. No.: B15098557
M. Wt: 520.4 g/mol
InChI Key: AWDKEUZZFCYMJG-HMAPJEAMSA-N
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Description

The compound “(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, chlorobenzaldehydes, and thiosemicarbazides. The key steps may involve:

    Condensation Reactions: Formation of the pyrazole ring through condensation of phenylhydrazine with chlorobenzaldehyde.

    Cyclization: Formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions involving thiosemicarbazide derivatives.

    Methylidene Formation: Introduction of the methylidene group through reactions with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes often require robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the pyrazole ring or the chlorophenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dechlorinated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Antimicrobial Activity: Studies may explore its efficacy against various microbial strains.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazoles: Other compounds in this class with varying substituents.

    Pyrazole Derivatives: Compounds with similar pyrazole cores but different functional groups.

Uniqueness

The uniqueness of “(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one” lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C26H19Cl2N5OS

Molecular Weight

520.4 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H19Cl2N5OS/c27-19-11-9-16(10-12-19)23-18(15-32(30-23)21-7-2-1-3-8-21)14-22-25(34)33-26(35-22)29-24(31-33)17-5-4-6-20(28)13-17/h1-15,24,26,29,31H/b22-14-

InChI Key

AWDKEUZZFCYMJG-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C\4/C(=O)N5C(S4)NC(N5)C6=CC(=CC=C6)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N5C(S4)NC(N5)C6=CC(=CC=C6)Cl

Origin of Product

United States

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